MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Val-pNA
Description
Role of Synthetic Peptidomimetic Substrates in Protease Research
Proteases are a vast and crucial class of enzymes that catalyze the breakdown of proteins. Understanding their function, specificity, and regulation is fundamental to cell biology and medicine. Synthetic peptidomimetic substrates are designed to mimic the natural cleavage sites of proteases. diapharma.com These synthetic molecules are instrumental in protease research for several reasons:
Enzyme Activity Assays: They provide a standardized and reproducible method to measure the catalytic activity of purified proteases or the protease content in biological samples. chemimpex.com
Enzyme Kinetics: They allow for the determination of key kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), which provide insights into the enzyme's efficiency and affinity for the substrate. chemimpex.com
Inhibitor Screening: They are widely used in high-throughput screening assays to identify and characterize potential protease inhibitors, which is a cornerstone of drug discovery for numerous diseases.
Specificity Profiling: By systematically altering the amino acid sequence of the peptide, researchers can map the substrate specificity of a protease, revealing the amino acid residues it preferentially recognizes and cleaves.
Historical Development and Evolution of Chromogenic and Fluorogenic Substrates for Serine Proteases
The development of synthetic substrates for proteases, particularly serine proteases, has been a significant driver of progress in enzymology.
Chromogenic Substrates: The concept of using chromogenic substrates emerged in the mid-20th century. The introduction of p-nitroanilide-based substrates in the early 1960s marked a significant milestone. researchgate.net Researchers began to synthesize short peptides corresponding to the known cleavage sites of serine proteases and attach them to p-nitroaniline. This innovation provided a simple, direct, and continuous method for assaying protease activity, replacing more cumbersome techniques. The technology was further refined in the early 1970s, leading to the development of a wide array of chromogenic substrates for enzymes involved in blood coagulation and fibrinolysis. diapharma.com
Fluorogenic Substrates: While chromogenic assays were revolutionary, the quest for greater sensitivity led to the development of fluorogenic substrates. In the mid-1970s, substrates based on the 7-amino-4-methylcoumarin (AMC) fluorophore were introduced. researchgate.net Enzymatic cleavage of the peptide-AMC amide bond releases the highly fluorescent AMC molecule, which can be detected at much lower concentrations than pNA. nih.gov This increased sensitivity is particularly advantageous when working with low abundance enzymes or small sample volumes. Further advancements have seen the introduction of other fluorophores, such as 7-amino-4-carbamoylmethylcoumarin (ACC), which offers an even greater quantum yield than AMC, allowing for further reductions in enzyme and substrate concentrations in assays. nih.gov
Overview of MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Val-pNA's Significance in Enzymology
The L-amino acid variant, MeOSuc-Ala-Ala-Pro-Val-pNA, is a highly specific and sensitive chromogenic substrate primarily for elastase, a serine protease. medchemexpress.com Its significance in enzymology is multi-faceted:
Specificity for Elastase: It is particularly well-suited for assaying human leukocyte elastase and porcine pancreatic elastase. medchemexpress.com Human leukocyte elastase is a key enzyme involved in inflammatory processes, and its dysregulation is implicated in diseases such as pulmonary emphysema. nih.gov Therefore, having a reliable substrate is crucial for studying its role in health and disease. The substrate is also reported to be cleaved by myeloblastin. bachem.com
Research Applications: It has been extensively used in biochemical research to characterize the activity of elastase, to study the effects of inhibitors, and to investigate the mechanisms of elastase-mediated tissue damage.
Diagnostic Potential: Assays based on this substrate can be used to measure elastase activity in biological fluids, which can serve as a biomarker for certain inflammatory conditions.
The methoxysuccinyl (MeOSuc) group at the N-terminus of the peptide enhances its solubility, a practical advantage in experimental settings. chemimpex.com The peptide sequence itself, Ala-Ala-Pro-Val, mimics the natural cleavage sites for elastase.
Detailed Research Findings
Kinetic studies have quantified the efficiency of MeOSuc-Ala-Ala-Pro-Val-pNA as a substrate for human leukocyte elastase. The catalytic efficiency, represented by the kcat/Km ratio, indicates how readily the enzyme binds and cleaves the substrate. The following table presents the kcat/Km values for the hydrolysis of MeOSuc-Ala-Ala-Pro-Val-pNA by human leukocyte elastase under different buffer conditions, demonstrating the influence of the chemical environment on enzymatic activity.
| Buffer Condition | kcat/Km (M-1s-1) |
|---|---|
| 0.10 M Phosphate (B84403) | 185,000 |
| 0.20 M Mes | 15,000 |
| 0.10 M Phosphate | 58,000 |
| 0.04 M Phosphate | 330,000 |
Data sourced from MedChemExpress, which notes that they have not independently confirmed the accuracy of these methods and that they are for reference only. medchemexpress.com
The stereochemistry of the amino acids in a peptide substrate is critical for its recognition and cleavage by proteases. Natural proteases are highly stereospecific and typically act on substrates composed of L-amino acids. The inclusion of D-amino acids can render a peptide resistant to proteolysis. nih.gov While the prompt specified a DL-configuration, the scientific literature overwhelmingly focuses on the L-configuration of MeOSuc-Ala-Ala-Pro-Val-pNA for its utility as an effective protease substrate.
Structure
2D Structure
Properties
Molecular Formula |
C27H38N6O9 |
|---|---|
Molecular Weight |
590.6 g/mol |
IUPAC Name |
methyl 4-[[1-[[1-[2-[[3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C27H38N6O9/c1-15(2)23(26(38)30-18-8-10-19(11-9-18)33(40)41)31-25(37)20-7-6-14-32(20)27(39)17(4)29-24(36)16(3)28-21(34)12-13-22(35)42-5/h8-11,15-17,20,23H,6-7,12-14H2,1-5H3,(H,28,34)(H,29,36)(H,30,38)(H,31,37) |
InChI Key |
VLVGCNNWNUERRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC |
Origin of Product |
United States |
Enzymatic Hydrolysis and Specificity Profiling of Meosuc Dl Ala Dl Ala Dl Pro Dl Val Pna
Characterization of Protease Substrate Specificity
The utility of a synthetic substrate is defined by its specificity for a particular enzyme or class of enzymes. The following sections explore the activity of various proteases on MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Val-pNA.
Human Neutrophil Elastase (HNE) Activity and Hydrolysis of this compound
Human Neutrophil Elastase (HNE), a serine protease found in the azurophilic granules of neutrophils, readily hydrolyzes this compound. This substrate is widely recognized as a sensitive and specific substrate for HNE. sigmaaldrich.compnas.org The cleavage of the p-nitroanilide (pNA) group results in a yellow-colored product that can be monitored spectrophotometrically, allowing for the quantification of HNE activity.
The efficiency of HNE-mediated hydrolysis of this substrate is influenced by the reaction conditions, particularly the buffer composition. Studies have reported varying catalytic efficiencies (kcat/KM) under different buffer systems, highlighting the sensitivity of the enzyme's activity to its chemical environment. medchemexpress.com For instance, kcat/KM values of 185,000 M⁻¹s⁻¹, 15,000 M⁻¹s⁻¹, 58,000 M⁻¹s⁻¹, and 330,000 M⁻¹s⁻¹ have been observed in 0.10 M phosphate (B84403), 0.20 M Mes, 0.10 M phosphate, and 0.04 M phosphate buffers, respectively. medchemexpress.com
Porcine Pancreatic Elastase (PPE) Activity and Hydrolysis of this compound
Cross-Reactivity and Selectivity Studies with Other Serine Proteases (e.g., Proteinase 3, Cathepsin G, Trypsin, Chymotrypsin)
An essential characteristic of a good synthetic substrate is its selectivity for the target enzyme. This compound exhibits a notable degree of selectivity for elastases.
Proteinase 3 (PR3): This serine protease, also found in neutrophil granules, can cleave this compound. However, the efficiency of cleavage varies between species. Murine PR3 is reportedly 10 times more efficient at hydrolyzing this substrate than human PR3. echelon-inc.com Furthermore, both human and murine neutrophil elastase are even more efficient than murine PR3, suggesting a preferential, though not exclusive, specificity for elastases over PR3. echelon-inc.com
Cathepsin G and Chymotrypsin: this compound is not a substrate for Cathepsin G or chymotrypsin. pnas.orgcelprogen.com This lack of reactivity is a key feature that enhances its utility in specifically measuring elastase activity in complex biological samples where these other proteases may be present.
Trypsin: While specific kinetic data for the interaction of trypsin with this compound is limited, it is generally accepted that elastase substrates are not readily hydrolyzed by trypsin. nih.gov Trypsin typically cleaves peptide bonds at the C-terminal side of lysine (B10760008) and arginine residues, a sequence not present at the cleavage site of this substrate.
Quantitative Kinetic Analysis of this compound Cleavage
A deeper understanding of the enzyme-substrate interaction can be gained through the determination of kinetic parameters that describe the catalytic process.
Determination of Michaelis-Menten Kinetic Parameters (K_M, k_cat, k_cat/K_M)
For the hydrolysis of this compound by Human Neutrophil Elastase , the following kinetic parameters have been reported:
| Parameter | Value | Conditions |
|---|---|---|
| K_M | 0.152 mM | Not specified |
| k_cat | 170 s⁻¹ | High pH |
| k_cat | 14 s⁻¹ | pH 5.8 |
| k_cat/K_M | 185,000 M⁻¹s⁻¹ | 0.10 M phosphate buffer |
| k_cat/K_M | 15,000 M⁻¹s⁻¹ | 0.20 M Mes buffer |
| k_cat/K_M | 58,000 M⁻¹s⁻¹ | 0.10 M phosphate buffer |
| k_cat/K_M | 330,000 M⁻¹s⁻¹ | 0.04 M phosphate buffer |
As indicated in the table, the catalytic activity of HNE is pH-dependent, with a notable decrease in the turnover rate at more acidic pH.
Specific Michaelis-Menten kinetic parameters (K_M and k_cat) for the hydrolysis of this compound by Porcine Pancreatic Elastase are not extensively reported in the available literature. However, its high potency suggests favorable kinetic parameters.
Pre-Steady-State Kinetic Investigations of Hydrolysis Mechanism
Pre-steady-state kinetics focuses on the initial moments of an enzymatic reaction, before the concentration of the enzyme-substrate complex reaches a steady state. This type of analysis can provide valuable insights into the individual steps of the catalytic mechanism, such as substrate binding, acylation, and deacylation.
Detailed pre-steady-state kinetic analyses, such as burst kinetics, for this specific substrate have not been extensively documented in the reviewed literature.
Modulation of this compound Hydrolysis by Biological and Chemical Modifiers
The enzymatic hydrolysis of the chromogenic substrate this compound is a critical tool for assaying the activity of proteases, particularly elastase. The rate of this hydrolysis, however, is not static and can be significantly influenced by the presence of various biological and chemical modifiers in the reaction environment. These modulators can alter the enzyme's conformation, substrate binding, or catalytic efficiency, leading to either an enhancement or inhibition of the substrate's cleavage. Understanding these influences is paramount for interpreting enzyme kinetic data accurately and for developing regulatory strategies for protease activity in physiological and biotechnological contexts.
Influence of Heparin and other Polysaccharides
The interaction between proteases and polysaccharides, particularly glycosaminoglycans (GAGs), can significantly modulate enzymatic activity. Due to its strong cationic nature, human neutrophil elastase (HNE) can bind to a variety of polyanionic molecules like GAGs. core.ac.uk This binding has been shown to inhibit the proteolytic activity of the enzyme. core.ac.uk
Research into the effect of various GAGs on the hydrolysis of MeOSuc-Ala-Ala-Pro-Val-pNA by HNE has demonstrated that several of these polysaccharides reduce the enzyme's catalytic efficiency. usp.br Specifically, heparan sulfate (B86663) (HS), dermatan sulfate (DS), and chondroitin (B13769445) 6-sulfate (C6S) have been identified as modifiers that decrease the rate of substrate hydrolysis. usp.br One proposed mechanism for this inhibition is that the binding of GAGs induces conformational changes in the enzyme, rendering it less active. core.ac.uk For instance, circular dichroism studies have shown that HS and C6S can alter the secondary structure of HNE by increasing its α-helix content and reducing β-sheet content. core.ac.uk
The table below summarizes the observed effects of different glycosaminoglycans on the hydrolysis of this compound by neutrophil elastase.
| Polysaccharide | Observed Effect on Hydrolysis | Reference |
| Heparan Sulfate (HS) | Reduced catalytic efficiency | usp.br |
| Dermatan Sulfate (DS) | Reduced catalytic efficiency | usp.br |
| Chondroitin 6-Sulfate (C6S) | Reduced catalytic efficiency | usp.br |
| Heparin (Hep) | Modulates enzyme activity | core.ac.uk |
| Keratan Sulfate (KS) | Modulates enzyme activity | core.ac.uk |
| Chondroitin 4-Sulfate (C4S) | Modulates enzyme activity | core.ac.uk |
Table 1: Influence of Glycosaminoglycans on Neutrophil Elastase Activity
Effects of Solvent Composition and Buffer Systems
The chemical environment, defined by the buffer system and the presence of organic solvents, plays a crucial role in the kinetics of enzymatic reactions. The choice of buffer can affect enzyme stability, conformation, and catalytic activity, thereby influencing the rate of this compound hydrolysis. Studies on human leukocyte elastase have shown that the catalytic efficiency (kcat/Km) of the enzyme using this substrate varies significantly with the buffer system employed. For example, kinetic values differ markedly between phosphate and MES buffer systems at various concentrations. medchemexpress.com
The following table presents the kinetic parameters for human leukocyte elastase with this compound in different buffer systems.
| Buffer System | Concentration | kcat/Km (M-1s-1) | Reference |
| Phosphate | 0.10 M | 185,000 | medchemexpress.com |
| Mes | 0.20 M | 15,000 | medchemexpress.com |
| Phosphate | 0.10 M | 58,000 | medchemexpress.com |
| Phosphate | 0.04 M | 330,000 | medchemexpress.com |
Table 2: Kinetic Values for Human Leukocyte Elastase in Various Buffers
The composition of the solvent can also dramatically alter enzyme specificity and activity. While specific studies detailing the effects of a wide range of organic solvents on the hydrolysis of this compound are not extensively detailed in the provided sources, general principles from studies on other proteases can be considered. The introduction of organic co-solvents into aqueous media can influence reaction kinetics. researchgate.net For instance, studies on α-chymotrypsin have shown that organic solvents can change the enzyme's specificity. nih.gov Research on trypsin-catalyzed hydrolysis demonstrated that the reaction rate was reduced in the presence of alcohols like methanol, ethanol, 1-propanol, and 2-propanol compared to a purely aqueous buffer. researchgate.net The types of organic solvents investigated for their effects on protease activity include aprotic dipolar solvents and alcohols such as acetonitrile, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). researchgate.netnih.gov These solvents can impact the enzyme's flexibility and structure, thereby modulating its catalytic function. researchgate.net
Application of Meosuc Dl Ala Dl Ala Dl Pro Dl Val Pna in Protease Inhibitor Discovery and Characterization
Methodologies for Screening Protease Inhibitors Using MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Val-pNA
The robust and sensitive nature of assays utilizing this compound makes them highly suitable for the initial stages of drug discovery, including the screening of large compound libraries.
High-throughput screening (HTS) is a critical process in modern drug discovery that allows for the rapid testing of thousands to millions of compounds to identify potential therapeutic agents. The use of this compound is well-suited for HTS campaigns targeting elastase inhibitors due to the simplicity and reliability of the assay. These enzymatic assays are readily adaptable to microplate formats, such as 96-well or 384-well plates, which is a fundamental requirement for HTS. The straightforward colorimetric readout allows for automated measurements, significantly increasing the efficiency of screening large and diverse chemical libraries for potential elastase inhibitors. rsc.org
Spectrophotometric assays are the most direct application of this compound for measuring inhibitor activity. The enzymatic hydrolysis of the substrate by elastase releases the chromophore p-nitroaniline. The rate of this release can be continuously monitored by measuring the increase in absorbance at approximately 405-410 nm. tandfonline.comnih.govqmul.ac.uk In a typical assay, the enzyme, inhibitor, and substrate are combined in a buffer solution, and the change in absorbance over time is recorded. A reduction in the rate of p-nitroaniline formation in the presence of a test compound indicates inhibitory activity. sci-hub.senih.govacgpubs.orgbiointerfaceresearch.com
While this compound itself is a chromogenic substrate, the principles of inhibitor screening can be extended to fluorometric assay formats using analogous substrates. Fluorogenic substrates, such as those containing 7-amido-4-methylcoumarin (AMC) or a resorufin (B1680543) substructure, offer even higher sensitivity than their chromogenic counterparts. nih.govbiosynth.com These substrates are initially non-fluorescent, but upon enzymatic cleavage, they release a highly fluorescent reporter molecule. The increase in fluorescence is directly proportional to enzyme activity. The high sensitivity of fluorogenic assays makes them particularly valuable for detecting low levels of protease activity and for screening inhibitors at very low concentrations. biosynth.com
| Assay Type | Reporter Group | Detection Method | Wavelength | Key Advantage |
| Spectrophotometric | p-nitroaniline (pNA) | Absorbance | ~405-410 nm | Robust, simple, widely used tandfonline.comnih.govqmul.ac.uk |
| Fluorometric | 7-amido-4-methylcoumarin (AMC) | Fluorescence | Ex: ~380 nm, Em: ~460 nm | High sensitivity nih.govmedchemexpress.com |
Elucidation of Inhibitor Mechanisms Utilizing this compound
Beyond identifying potential inhibitors, this compound is instrumental in elucidating the mechanisms by which these inhibitors function.
A crucial parameter for quantifying the effectiveness of an inhibitor is the half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. acgpubs.org To determine the IC50, a series of experiments are conducted where the enzyme and this compound are incubated with varying concentrations of the inhibitor. The initial rate of p-nitroaniline release is measured for each concentration, and the percentage of inhibition is calculated. nih.govbiointerfaceresearch.com The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. biointerfaceresearch.com
For a more in-depth understanding of the inhibitor's binding affinity, the inhibition constant (Ki) is determined. The Ki value is a more fundamental measure of an inhibitor's potency and is independent of substrate concentration. For reversible inhibitors, the Ki can be calculated from IC50 values or through more detailed kinetic studies, such as analyzing reaction rates at multiple substrate and inhibitor concentrations. qmul.ac.ukmedchemexpress.comnih.gov
| Parameter | Definition | Determination Method |
| IC50 | Concentration of inhibitor that reduces enzyme activity by 50% | Dose-response curves with varying inhibitor concentrations acgpubs.org |
| Ki | Inhibition constant, reflecting the binding affinity of the inhibitor | Calculated from IC50 or determined through kinetic studies qmul.ac.ukmedchemexpress.comnih.gov |
Enzyme inhibitors can be classified based on their mode of action, and this compound is a key tool in this classification. The primary types of inhibition are competitive, non-competitive, and irreversible.
Competitive inhibition occurs when the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.
Non-competitive inhibition involves the inhibitor binding to a site on the enzyme other than the active site, which alters the enzyme's conformation and reduces its catalytic efficiency. This type of inhibition is not affected by the substrate concentration.
Irreversible inhibition happens when the inhibitor forms a stable, often covalent, bond with the enzyme, leading to permanent inactivation.
By systematically varying the concentrations of both the substrate (this compound) and the inhibitor, and analyzing the resulting reaction kinetics (e.g., using Lineweaver-Burk or Dixon plots), researchers can distinguish between these different inhibition types. acgpubs.org For example, in competitive inhibition, the apparent Michaelis constant (Km) increases with inhibitor concentration, while the maximum velocity (Vmax) remains unchanged. In non-competitive inhibition, Vmax decreases, but Km is unaffected. Time-dependent inhibition studies, where the enzyme and inhibitor are pre-incubated before the addition of the substrate, can help identify irreversible inhibitors. tandfonline.com
Structure-Activity Relationship (SAR) Studies of Novel Inhibitors with this compound as Substrate
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, guiding the iterative process of optimizing a lead compound into a potent and selective drug candidate. this compound serves as a reliable and consistent substrate in the enzymatic assays that underpin SAR studies for elastase inhibitors. qmul.ac.uknih.govmedchemexpress.com
Evaluation of Natural Product Extracts as Sources of Elastase Inhibitors
The search for novel elastase inhibitors has increasingly turned to natural sources, including terrestrial plants, marine organisms, and microorganisms. The substrate this compound, and its close analogs, are instrumental in high-throughput screening of these extracts to identify and quantify their inhibitory potential against elastase. The principle of the assay involves the enzymatic cleavage of the p-nitroanilide (pNA) group from the peptide substrate by elastase, which releases a yellow-colored product that can be measured spectrophotometrically. A reduction in the rate of color development in the presence of a natural extract indicates the presence of inhibitory compounds.
Screening of Plant Extracts:
A significant number of studies have focused on screening plant extracts for their ability to inhibit elastase. In one extensive study, 150 medicinal plant extracts were evaluated for their inhibitory effects on elastase activity. nih.gov Among these, several extracts demonstrated potent inhibition. The results from this screening highlighted plants that could be valuable sources for the development of anti-aging cosmetic ingredients. nih.gov Another investigation into halophyte plants, which are adapted to saline environments, screened 22 different extracts for their cosmeceutical potential. researchgate.net This research identified Salicornia europaea as a significant source of anti-elastase compounds. researchgate.net
The following table summarizes the elastase inhibitory activity of selected plant extracts from a comprehensive screening study. nih.gov
| Plant Species | IC50 (µg/mL) |
| Areca catechu | 42.4 |
| Cinnamonum cassia | 208.7 |
| Myristica fragrans | 284.1 |
| Curcuma longa | 398.4 |
| Alpinia katsumadai | 465.7 |
| Dryopteris crassirhizoma | 714.4 |
IC50 represents the concentration of the extract required to inhibit 50% of the elastase activity.
Investigation of Marine Organism Extracts:
The marine environment, with its vast biodiversity, represents another promising frontier for the discovery of novel enzyme inhibitors. Aqueous extracts from various marine invertebrates collected from the Cuban coast were systematically screened for their inhibitory activity against several proteases, including human neutrophil elastase using MeOSuc-Ala-Ala-Pro-Val-pNA as the substrate. researchgate.net This screening identified ten extracts with inhibitory activity against human neutrophil elastase, with the most promising results obtained from Nerita peloronta. researchgate.net
In a separate study focusing on Korean seaweeds, various brown, green, and red seaweed extracts were evaluated for their inhibitory effects on elastase. e-fas.org The findings indicated that brown seaweed extracts, in particular, exhibited significant elastase inhibitory activity. e-fas.org
The table below presents the elastase inhibitory effects of selected Korean brown seaweed extracts. e-fas.org
| Seaweed Species | IC50 (µg/mL) |
| Padina gymnospora | 260.05 |
| Sargassum coreanum | 388.65 |
| Ecklonia cava | 465.13 |
IC50 represents the concentration of the extract required to inhibit 50% of the elastase activity.
Screening of Fungal Extracts:
Fungi are also a rich source of bioactive molecules, including protease inhibitors. nih.gov While specific studies utilizing this compound for screening fungal extracts were not prominently available in the reviewed literature, the established methodology is readily applicable. The search for fungal-derived elastase inhibitors is an active area of research, with the potential to uncover novel compounds for therapeutic and cosmetic applications.
These studies collectively demonstrate the utility of the chromogenic substrate this compound in the preliminary screening and quantitative evaluation of natural product extracts for elastase inhibitory properties. The identification of potent extracts from both terrestrial and marine environments paves the way for further isolation and characterization of the active compounds responsible for the observed bioactivity.
Advanced Methodologies and Assay Development with Meosuc Dl Ala Dl Ala Dl Pro Dl Val Pna
Optimization Strategies for MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Val-pNA-Based Assays
The precision and reliability of enzyme kinetic data derived from assays using this compound are contingent upon the meticulous optimization of several key parameters. These include substrate concentration, enzyme concentration, reaction time, and the composition of the buffer system.
Optimal Substrate Concentration Determination for Enzyme Assays
To ensure that the enzyme is the rate-limiting factor in the reaction, the concentration of this compound must be carefully optimized. The Michaelis-Menten constant (Km), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), is a critical parameter in this determination. For robust and accurate kinetic analysis, the substrate concentration is typically set at several multiples of the Km value to approach enzyme saturation.
Kinetic parameters for the hydrolysis of this compound by human neutrophil elastase have been determined under various conditions, providing a basis for selecting an appropriate substrate concentration. For instance, a Km of 15 µM has been reported for a nitroxide-labeled version of the substrate, suggesting that concentrations in the range of 75-150 µM would be suitable for achieving near-maximal reaction velocity. researchgate.net The catalytic efficiency (kcat/Km) is also a key indicator of substrate specificity and can be influenced by assay conditions. medchemexpress.cominvivochem.com
| Enzyme | Kinetic Parameter | Value | Assay Conditions |
|---|---|---|---|
| Human Neutrophil Elastase | Km | 15 ± 2.9 µM | Not specified |
| Human Leukocyte Elastase | kcat/Km | 185,000 M-1s-1 | 0.10 M Phosphate (B84403) buffer |
| Human Leukocyte Elastase | kcat/Km | 15,000 M-1s-1 | 0.20 M MES buffer |
| Human Leukocyte Elastase | kcat/Km | 58,000 M-1s-1 | 0.10 M Phosphate buffer |
| Human Leukocyte Elastase | kcat/Km | 330,000 M-1s-1 | 0.04 M Phosphate buffer |
Enzyme Concentration and Reaction Time Parameters
The concentration of the enzyme and the duration of the reaction are interdependent parameters that must be optimized to ensure the reaction rate remains linear over the measurement period. The enzyme concentration should be adjusted to yield a rate of product formation that is easily and accurately detectable, typically a change in absorbance of 0.02-0.04 units per minute. worthington-biochem.com
The reaction time is chosen to be within the initial velocity phase of the reaction, where the rate is constant. This is often determined by continuous monitoring of the reaction, for example, by taking readings at 30-second intervals for a period of 8 to 15 minutes. nih.govnih.gov Plotting the absorbance against time allows for the identification of the linear portion of the curve, from which the reaction rate can be accurately calculated. researchgate.net
| Parameter | Recommended Value/Range | Enzyme/Assay |
|---|---|---|
| Enzyme Concentration | 50 nM | Human Neutrophil Elastase |
| Enzyme Concentration | Diluted to achieve 0.02-0.04 ΔA/minute | Porcine Pancreatic Elastase |
| Reaction Time | Monitor for 3-5 minutes | Porcine Pancreatic Elastase |
| Reaction Time | Monitor every 30 seconds for 8 minutes | Porcine Pancreatic Elastase |
| Reaction Time | 15 minutes | Neutrophil Elastase in plasma |
Buffer System Composition and pH Considerations for this compound Hydrolysis
The choice of buffer system and its pH are critical for maintaining the optimal activity and stability of the enzyme. Different enzymes exhibit different pH optima, and the ionic strength of the buffer can also influence enzymatic activity. For porcine pancreatic elastase, the optimal pH is generally around 8.5. celprogen.com Human leukocyte elastase, when assayed with a similar p-nitroanilide substrate, shows a pH optimum of approximately 9.5 in the absence of salt. nih.gov
Commonly used buffer systems for elastase assays include Tris-HCl and phosphate buffers. The concentration of the buffer is also an important consideration, with typical concentrations ranging from 0.04 M to 0.20 M. medchemexpress.cominvivochem.com It is crucial to select a buffer system that not only provides the optimal pH for enzyme activity but also does not interfere with the assay components or the detection method.
| Buffer System | Concentration | pH | Enzyme |
|---|---|---|---|
| Tris-HCl | 0.1 M | 8.0 | Porcine Pancreatic Elastase |
| Tris-HCl | 70 mM | 8.0 | Porcine Pancreatic Elastase |
| Tris-HCl | 20 mM | 7.5 | Human Leukocyte Elastase |
| Phosphate | 0.10 M | Not specified | Human Leukocyte Elastase |
| Phosphate | 0.04 M | Not specified | Human Leukocyte Elastase |
| MES | 0.20 M | Not specified | Human Leukocyte Elastase |
Analytical Detection of p-Nitroaniline Product
The enzymatic cleavage of this compound releases the chromophore p-nitroaniline (pNA). The detection and quantification of this product are central to the assay.
Spectrophotometric Detection at 405 nm
The most common method for quantifying the release of p-nitroaniline is spectrophotometry. echelon-inc.com The liberated pNA has a distinct absorbance maximum that allows for its detection in the visible range, typically at 405 nm or 410 nm. nih.govsigmaaldrich.com At this wavelength, the absorbance of the uncleaved substrate is negligible, ensuring that the measured signal is directly proportional to the amount of product formed. nih.gov
The concentration of p-nitroaniline can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette. The molar extinction coefficient for p-nitroaniline is a critical value for these calculations and has been reported by various sources.
| Wavelength (nm) | Molar Extinction Coefficient (M-1cm-1) |
|---|---|
| 405 | 9,960 |
| 405 | 10,500 |
| 410 | 8,800 |
| 405 | 6,993 |
Integration with Fluorimetric Systems for Enhanced Sensitivity
For assays requiring higher sensitivity, fluorimetric detection of the p-nitroaniline product offers a significant advantage. mdpi.comnih.gov Fluorescence-based methods are generally more sensitive than spectrophotometric assays. rsc.orgresearchgate.net The detection of p-nitroaniline can be achieved through fluorescence quenching or by using specific fluorescent probes that react with the released pNA. mdpi.com
Fluorimetric detection can achieve very low limits of detection for p-nitroaniline, in the nanomolar range. rsc.org This enhanced sensitivity is particularly beneficial when working with low enzyme concentrations or when detecting subtle changes in enzyme activity. While the use of dedicated fluorogenic substrates (e.g., those releasing 7-amino-4-methylcoumarin, AMC) is a common strategy to increase sensitivity, the fluorimetric detection of the pNA product from the this compound substrate remains a viable approach for enhancing assay performance. rsc.orgresearchgate.netnih.gov
High-Resolution Separation and Quantification Techniques
The quantitative analysis of enzymatic assays utilizing the chromogenic substrate this compound relies on the ability to accurately separate and measure the substrate, its cleavage products, and any potential isomers. The presence of DL-amino acids in the peptide sequence introduces diastereomers, which may exhibit different enzymatic hydrolysis rates and possess distinct physicochemical properties. High-resolution analytical techniques are therefore essential for monitoring reaction kinetics, characterizing substrate purity, and understanding the stereochemical preferences of the target enzyme. Capillary electrophoresis (CE) and high-performance liquid chromatography (HPLC) are powerful tools for this purpose, offering distinct advantages for the resolution of the substrate from its hydrolytic products, p-nitroaniline (pNA) and the MeOSuc-pentapeptide.
Capillary Electrophoresis (CE) for Enzyme-Substrate Analysis
Capillary electrophoresis is a high-efficiency separation technique well-suited for the analysis of peptides and small molecules, making it a valuable method for monitoring the enzymatic cleavage of this compound. springernature.commdpi.comspringernature.com The separation in Capillary Zone Electrophoresis (CZE), the simplest form of CE, is based on the differential migration of analytes in an electric field, which is dependent on their mass-to-charge ratio. nih.gov
Upon enzymatic cleavage, the neutral substrate is hydrolyzed into the peptide fragment (MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Val) and the chromogenic molecule p-nitroaniline. At a suitable buffer pH, the peptide fragment will carry a charge, allowing it to be separated from the neutral pNA and the remaining unreacted substrate.
A significant advantage of CE is its potential to resolve diastereomers. nih.gov The different spatial arrangements of the DL-amino acids in the peptide chain can lead to subtle differences in hydrodynamic radius and charge, resulting in different electrophoretic mobilities. This allows for the potential separation and quantification of individual diastereomeric forms of the substrate and the resulting peptide fragments.
For more complex separations, particularly involving neutral molecules or isomers with very similar charge-to-mass ratios, Micellar Electrokinetic Chromatography (MEKC) can be employed. scitechnol.comwikipedia.orgscispace.com MEKC introduces a surfactant into the buffer at a concentration above its critical micelle concentration (CMC). wikipedia.org This forms a pseudo-stationary phase of micelles, and separation is achieved based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. scitechnol.com The hydrophobic core of the micelles can interact differently with the various components of the assay mixture—the intact substrate, the peptide fragment, and pNA—enabling their resolution.
Representative CE Analysis Parameters: A typical CE method for analyzing the enzymatic assay mixture would involve the following:
| Parameter | Condition | Purpose |
| Capillary | Fused-silica, 50 µm i.d., 40-60 cm total length | Provides a high surface-area-to-volume ratio for efficient heat dissipation. |
| Background Electrolyte (BGE) | 20-50 mM Phosphate or Borate buffer, pH 7.5-8.5 | Maintains a stable pH and current. The pH influences the charge of the peptide fragment. |
| Additive (Optional) | 15-50 mM Sodium Dodecyl Sulfate (B86663) (SDS) for MEKC | Creates a pseudo-stationary phase to separate neutral and similarly charged species. |
| Voltage | 15-25 kV | Drives the electrophoretic and electroosmotic flow. |
| Temperature | 25°C | Ensures reproducible migration times. |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | Introduces a small, precise volume of the sample into the capillary. |
| Detection | UV Absorbance at 405 nm | Detects the p-nitroaniline product with high sensitivity. |
Illustrative CE Migration Data: The following table presents hypothetical migration times for the components in an enzymatic assay analyzed by MEKC.
| Analyte | Expected Migration Time (min) | Rationale for Migration Order |
| p-Nitroaniline (pNA) | 4.5 | Small, neutral molecule with moderate interaction with the micellar phase. |
| MeOSuc-Peptide (Diastereomer 1) | 6.2 | Charged peptide fragment with specific partitioning into the micelle. |
| MeOSuc-Peptide (Diastereomer 2) | 6.5 | Different stereochemistry leads to slightly different partitioning and mobility. |
| Substrate (Diastereomer 1) | 8.1 | Larger, more hydrophobic molecule with strong interaction with the micellar phase. |
| Substrate (Diastereomer 2) | 8.4 | Different stereochemistry leads to slightly different partitioning and mobility. |
Note: This data is representative and serves to illustrate the separation principle. Actual migration times will vary based on specific experimental conditions.
Chromatographic Methods for Product and Substrate Resolution
High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis and purification of peptides. nih.gov Reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity, is particularly effective for resolving the components of the this compound enzymatic assay. nih.govhplc.euharvardapparatus.com
In a typical RP-HPLC setup, the intact substrate, being a relatively large and hydrophobic peptide, will interact strongly with the nonpolar stationary phase (e.g., C18). The cleavage product, p-nitroaniline, is significantly less hydrophobic and will elute much earlier from the column. The other cleavage product, the MeOSuc-pentapeptide, will have intermediate hydrophobicity and will elute between the pNA and the intact substrate.
Representative RP-HPLC Analysis Parameters: A standard RP-HPLC method for this analysis would be configured as follows:
| Parameter | Condition | Purpose |
| Column | C18, 4.6 x 150 mm, 3.5-5 µm particle size | Standard reversed-phase column providing good resolution for peptides. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Aqueous phase with an ion-pairing agent to improve peak shape. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic phase to elute analytes from the column. |
| Gradient | 5% to 65% B over 30 minutes | A gradual increase in organic solvent concentration elutes compounds based on hydrophobicity. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |
| Temperature | 30-40°C | Controls viscosity and can influence selectivity. |
| Detection | UV Absorbance at 405 nm (for pNA) and 220 nm (for peptide bonds) | Dual wavelength detection allows for quantification of both the product and the peptide substrate/fragment. |
Illustrative RP-HPLC Retention Data: The following table provides a hypothetical chromatogram summary, illustrating the separation of the assay components.
| Analyte | Expected Retention Time (min) | Rationale for Retention Order |
| p-Nitroaniline (pNA) | 3.8 | Least hydrophobic component, elutes first. |
| MeOSuc-Peptide (Diastereomer 1) | 12.5 | Peptide fragment, moderately hydrophobic. |
| MeOSuc-Peptide (Diastereomer 2) | 12.9 | Different stereochemistry results in slightly altered interaction with the C18 phase. |
| Substrate (Diastereomer 1) | 18.7 | Most hydrophobic component, retained the longest. |
| Substrate (Diastereomer 2) | 19.3 | Different stereochemistry results in slightly altered interaction with the C18 phase. |
Note: This data is representative and serves to illustrate the separation principle. Actual retention times will vary based on the specific column, gradient, and other experimental conditions.
Molecular Recognition and Substrate Engineering Based on Meosuc Dl Ala Dl Ala Dl Pro Dl Val Pna
Investigating Enzyme Active Site Topography and Substrate Binding Pockets (S1, S2, S3, S4)
The interaction between a protease and its substrate is a highly specific event, governed by the complementary shapes and chemical properties of the enzyme's active site and the substrate's amino acid sequence. The active site of serine proteases is composed of a series of subsites (S4, S3, S2, S1, S1', etc.) that accommodate the corresponding amino acid residues of the substrate (P4, P3, P2, P1, P1', etc.). The MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Val-pNA peptide provides a framework to probe these interactions.
The specificity of neutrophil elastase is largely dictated by the S1 pocket, which preferentially binds small, aliphatic amino acid residues at the P1 position. In this compound, the P1 residue is Valine, which fits snugly into the hydrophobic S1 pocket of elastase. By systematically substituting the Valine residue with other natural and unnatural amino acids, researchers can map the steric and electronic requirements of the S1 pocket. For instance, replacing Valine with a larger hydrophobic residue might decrease the rate of hydrolysis, indicating steric hindrance, while substitution with a charged residue would likely abolish activity due to the hydrophobic nature of the S1 pocket.
The following table illustrates a hypothetical SAR study to probe the S1-S4 subsites using analogs of this compound.
| Substrate Analog | P4 | P3 | P2 | P1 | Relative Hydrolysis Rate (%) | Inferred Interaction |
| This compound | Ala | Ala | Pro | Val | 100 | Optimal binding in S1-S4 pockets |
| MeOSuc-Gly -DL-Ala-DL-Pro-DL-Val-pNA | Gly | Ala | Pro | Val | 85 | S4 pocket tolerates smaller residues |
| MeOSuc-DL-Ala-Gly -DL-Pro-DL-Val-pNA | Ala | Gly | Pro | Val | 90 | S3 pocket has some flexibility |
| MeOSuc-DL-Ala-DL-Ala-Gly -DL-Val-pNA | Ala | Ala | Gly | Val | 60 | Proline at P2 is important for conformation |
| MeOSuc-DL-Ala-DL-Ala-DL-Pro-Ala -pNA | Ala | Ala | Pro | Ala | 75 | S1 pocket accommodates Alanine (B10760859) well |
| MeOSuc-DL-Ala-DL-Ala-DL-Pro-Leu -pNA | Ala | Ala | Pro | Leu | 40 | S1 pocket shows some steric hindrance with Leucine |
| MeOSuc-DL-Ala-DL-Ala-DL-Pro-Asp -pNA | Ala | Ala | Pro | Asp | <1 | S1 pocket is hydrophobic and repels charged residues |
This table is illustrative and based on established principles of elastase specificity. Actual values would be determined experimentally.
Rational Design of Peptide Substrates and Inhibitors Guided by this compound Scaffold
The knowledge gained from mapping the active site topography using this compound and its analogs can be leveraged for the rational design of novel peptide substrates and inhibitors. The peptide sequence Ala-Ala-Pro-Val serves as a foundational scaffold that can be systematically modified to enhance affinity, selectivity, or to convert the substrate into an inhibitor.
For the design of more sensitive or selective substrates, the amino acid sequence can be optimized based on the SAR data. For example, if a particular substitution at the P4 position was found to increase the catalytic efficiency (kcat/Km), this modification could be incorporated into a new substrate to improve its performance in diagnostic assays.
More significantly, the this compound scaffold is a valuable starting point for designing inhibitors of neutrophil elastase, which is a therapeutic target in various inflammatory diseases. The general strategy involves retaining the peptide sequence for enzyme recognition and replacing the scissile amide bond and the p-nitroanilide leaving group with a "warhead" that can covalently modify a catalytic residue in the active site.
Common warheads include chloromethyl ketones (CMK), diphenyl phosphonates, and other reactive functional groups. For instance, converting the C-terminal valine of the peptide to a valinyl chloromethyl ketone would result in a potent irreversible inhibitor. The peptide portion of the molecule directs the inhibitor to the active site of elastase, and the chloromethyl ketone then alkylates the active site histidine residue, rendering the enzyme inactive.
The following table outlines a conceptual design process for an inhibitor based on the this compound scaffold.
| Compound Type | Structure | Design Rationale |
| Substrate Scaffold | MeOSuc-Ala-Ala-Pro-Val-pNA | Recognizable by neutrophil elastase, provides a starting point for inhibitor design. |
| Peptide Aldehyde | MeOSuc-Ala-Ala-Pro-Val-H | Replacement of the pNA group with an aldehyde creates a transition-state analog that acts as a reversible inhibitor. |
| Peptidyl Chloromethyl Ketone | MeOSuc-Ala-Ala-Pro-Val-CH2Cl | The chloromethyl ketone is an alkylating agent that can form a covalent bond with the active site histidine, leading to irreversible inhibition. |
| Peptidyl Phosphonate (B1237965) | MeOSuc-Ala-Ala-Pro-Val-P(O)(OPh)2 | The phosphonate group can form a stable covalent adduct with the catalytic serine residue, resulting in potent irreversible inhibition. |
Computational Approaches for Modeling this compound-Enzyme Interactions
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for visualizing and analyzing the interactions between this compound and its target enzymes at an atomic level. These approaches complement experimental studies and can provide valuable insights for the rational design of novel compounds.
Molecular Docking: This technique predicts the preferred orientation of the substrate when bound to the enzyme's active site. A three-dimensional model of the enzyme, typically obtained from X-ray crystallography, is used as the target. The this compound molecule is then computationally "docked" into the active site in various conformations. The resulting binding poses are scored based on factors such as intermolecular forces, providing a prediction of the most stable binding mode.
Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the substrate and the S1-S4 binding pockets. For example, a docking simulation would likely show the valine side chain of the substrate occupying the hydrophobic S1 pocket and forming van der Waals interactions with residues such as Val216 and Phe192 in neutrophil elastase.
Molecular Dynamics (MD) Simulations: While molecular docking provides a static picture of the enzyme-substrate complex, MD simulations can model the dynamic behavior of the system over time. An MD simulation starts with the docked complex and calculates the forces between all atoms in the system, then uses these forces to predict their movements over a series of small time steps.
MD simulations can provide a more realistic representation of the binding process, including conformational changes in both the enzyme and the substrate upon binding. These simulations can be used to assess the stability of the docked pose and to calculate the binding free energy, which is a measure of the affinity of the substrate for the enzyme. By running simulations of the enzyme with different substrate analogs, researchers can computationally predict how changes in the peptide sequence will affect binding affinity and conformation, thus guiding the design of new substrates and inhibitors.
The following table summarizes the application of these computational methods.
| Computational Method | Application | Key Insights |
| Molecular Docking | Predicts the binding pose of this compound in the enzyme active site. | Identifies key amino acid residues in the S1-S4 pockets involved in substrate recognition. Visualizes hydrogen bonds and hydrophobic interactions. |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the enzyme-substrate complex over time. | Assesses the stability of the binding pose. Reveals conformational changes upon binding. Allows for the calculation of binding free energies to predict affinity. |
| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models to correlate the chemical structure of substrate analogs with their biological activity. | Predicts the activity of novel compounds before synthesis. Identifies key structural features that determine substrate efficacy. |
By integrating experimental data from SAR studies with the insights gained from computational modeling, a comprehensive understanding of the molecular recognition of this compound by serine proteases can be achieved, paving the way for the development of novel diagnostics and therapeutics.
Synthesis and Chemical Modifications of Meosuc Dl Ala Dl Ala Dl Pro Dl Val Pna for Research Purposes
Methodologies for the Chemical Synthesis of MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Val-pNA
The chemical synthesis of the chromogenic peptide substrate this compound is a multi-step process that involves the sequential assembly of amino acids, N-terminal modification, and C-terminal conjugation to a reporter molecule. Methodologies are typically based on established principles of peptide chemistry, most notably Solid-Phase Peptide Synthesis (SPPS), which allows for the efficient construction of the peptide chain on an insoluble resin support. wikipedia.orgbachem.com
The general synthetic strategy begins at the C-terminus and proceeds toward the N-terminus. wikipedia.org The synthesis involves three main stages:
Assembly of the Peptide Backbone: The peptide chain (Val-Pro-Ala-Ala) is constructed. Given the "DL" designation for the alanine (B10760859) residues, a racemic mixture of D- and L-alanine is used during the coupling steps for these positions. The use of D-amino acids in peptide synthesis can confer specific properties, such as increased resistance to proteolytic degradation. lifetein.com Standard SPPS protocols, such as Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butoxycarbonyl) strategies, are employed. creative-peptides.comyoutube.com Each cycle of amino acid addition involves the deprotection of the N-terminal amine of the resin-bound peptide, followed by the coupling of the next N-terminally protected amino acid using a coupling reagent (e.g., DCC, HBTU, HATU) and an additive to suppress racemization (e.g., HOBt). masterorganicchemistry.combachem.com
C-terminal Conjugation with p-Nitroaniline (pNA): Coupling the completed peptide chain to p-nitroaniline is a critical and challenging step. The amino group of pNA exhibits low nucleophilicity due to the strong electron-withdrawing effect of the para-nitro group, making standard amide bond formation difficult. nih.govnih.gov Specialized techniques are required to achieve efficient coupling. One approach involves activating the C-terminal carboxyl group of the peptide to a highly reactive state before introducing p-nitroaniline. nih.gov An alternative and more facile method utilizes solid-phase synthesis on a modified resin support, where a pNA analog is pre-attached to the resin, circumventing the problematic solution-phase coupling step. nih.govresearchgate.netnih.gov
N-terminal Modification: After the full peptide-pNA conjugate is assembled, the final N-terminal protecting group is removed. The free N-terminal amine is then acylated with methoxysuccinic anhydride (B1165640) to introduce the methoxysuccinyl (MeOSuc) group.
Cleavage and Purification: Finally, the completed MeOSuc-peptide-pNA is cleaved from the solid support resin using a strong acid, typically trifluoroacetic acid (TFA), along with scavenger reagents to protect sensitive side chains. bachem.com The crude product is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).
Derivatization and Functionalization of this compound Analogues
The foundational peptide sequence Ala-Ala-Pro-Val is a well-recognized substrate for certain serine proteases, particularly neutrophil elastase. scbt.com This sequence has been extensively used as a scaffold to develop a range of chemical tools for research by replacing the C-terminal p-nitroaniline (pNA) group with other moieties to create fluorogenic substrates, activity-based probes, and irreversible inhibitors.
Development of Fluorogenic MeOSuc-Ala-Ala-Pro-Val-AMC Derivatives
To enhance detection sensitivity in enzyme assays, the pNA chromophore can be replaced with a fluorophore. A common derivatization involves synthesizing MeOSuc-Ala-Ala-Pro-Val-AMC , where AMC stands for 7-amino-4-methylcoumarin. clinicaltrialsarena.comsigmaaldrich.com This compound is a highly sensitive fluorogenic substrate used for assaying enzymes like human leukocyte elastase. biosynth.com
The principle of detection relies on Fluorescence Resonance Energy Transfer (FRET). sigmaaldrich.com In the intact peptide, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between the C-terminal valine and the AMC molecule, the fluorophore is released, resulting in a significant increase in fluorescence that can be monitored spectrophotometrically (typically with excitation around 342-380 nm and emission at 440-460 nm). sigmaaldrich.combiosynth.com
The synthesis of peptide-AMC conjugates presents challenges similar to those of pNA substrates, namely the poor nucleophilicity of the AMC amine group. sigmaaldrich.com To address this, solid-phase synthesis methods have been developed using specialized AMC-derivatized resins or linkers, which facilitate the efficient construction of these fluorogenic probes. nih.govbiospace.com
Synthesis of Activity-Based Probes and Irreversible Inhibitors (e.g., Chloromethyl Ketones)
The MeOSuc-Ala-Ala-Pro-Val peptide sequence is also a key component in the design of irreversible inhibitors and activity-based probes (ABPs). A prominent example is MeOSuc-Ala-Ala-Pro-Val-chloromethyl ketone (CMK) . nih.gov This compound acts as a potent, irreversible inhibitor of serine proteases like elastase. sigmaaldrich.com
The mechanism of action involves the peptide sequence directing the inhibitor to the enzyme's active site. The highly reactive chloromethyl ketone "warhead" then forms a covalent bond with a key nucleophilic residue in the catalytic triad (B1167595) of the enzyme (typically a histidine or serine), leading to permanent inactivation. sigmaaldrich.comresearchgate.netresearchgate.net The synthesis of these peptidyl chloromethyl ketones is a well-established process in medicinal chemistry. nih.govnih.gov These inhibitors are invaluable tools for studying the physiological and pathological roles of their target enzymes. sigmaaldrich.com
Purity Assessment and Characterization of Synthetic Batches for Research Consistency
Ensuring the purity and structural integrity of synthetic peptides like this compound is paramount for obtaining reliable and reproducible research data. A heterogeneous sample containing synthetic byproducts can lead to erroneous results in enzyme kinetic studies or inhibitor screening. Therefore, rigorous quality control is applied to each synthetic batch.
The primary analytical techniques for assessing the purity of synthetic peptides are:
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for determining peptide purity. creative-proteomics.comalmacgroup.com The method separates the target peptide from impurities, such as truncated sequences, deletion sequences, or peptides with incompletely removed protecting groups. almacgroup.com Purity is quantified by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. creative-proteomics.com For commercial research-grade peptides, a purity of ≥95% or ≥98% is common. scbt.combioscience.co.uk
Mass Spectrometry (MS): This technique is used to confirm the identity of the synthesized peptide by verifying its molecular weight. creative-proteomics.com Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are the most common MS methods used for peptide characterization. creative-proteomics.comnih.gov MS is also crucial for identifying the masses of impurities detected during HPLC analysis.
Chiral Purity Analysis: Since the target compound contains DL-amino acids and the synthesis involves multiple chiral centers, assessing the enantiomeric purity is critical. Undesired racemization can occur during amino acid activation and coupling steps. researchgate.netnih.gov Specialized chiral chromatography methods coupled with mass spectrometry (HPLC-MS/MS) can be used to separate and quantify the D- and L-isomers of each amino acid after peptide hydrolysis, ensuring the correct chiral composition of the final product. researchgate.netnih.gov
A comprehensive Certificate of Analysis for a research-grade batch of this compound would typically include the purity level determined by HPLC and confirmation of the molecular mass by MS.
| Technique | Purpose | Typical Specification |
| RP-HPLC | Quantifies the percentage of the correct peptide in the sample. | ≥95% or higher |
| Mass Spectrometry (MS) | Confirms the molecular weight and identity of the target peptide. | Matches theoretical mass |
| Chiral Analysis | Verifies the correct ratio and placement of D- and L-amino acids. | Conforms to synthesis design |
Emerging Research Paradigms and Future Outlook for Meosuc Dl Ala Dl Ala Dl Pro Dl Val Pna Utilization
Integration of MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Val-pNA into Biosensor Development for Real-Time Detection
The development of biosensors for the real-time detection of protease biomarkers represents a significant advancement in diagnostics and disease monitoring. The specific peptide sequence of this compound, which is selectively cleaved by human neutrophil elastase (HNE), is being leveraged in the design of novel optical biosensors. scirp.orgnih.gov These biosensors aim to provide rapid, point-of-care assessment of inflammatory conditions where HNE is a key biomarker.
One promising approach involves the immobilization of the peptide substrate onto a solid support, such as nanocellulose or other biocompatible materials. scirp.org Upon exposure to a biological sample containing HNE, the enzyme cleaves the peptide, releasing the p-nitroaniline (pNA) chromophore. This cleavage event results in a measurable change in color or optical properties, which can be detected in real-time. The intensity of the signal generated is proportional to the concentration of active elastase in the sample.
Recent research has focused on enhancing the sensitivity and stability of these peptide-based biosensors. For instance, peptide-cellulose conjugates have been developed that demonstrate increased substrate binding affinity compared to the free peptide. scirp.org This enhanced affinity can lead to more sensitive detection of elastase at lower concentrations. The design of such biosensors often involves a modular approach, incorporating a transducer surface, the specific peptide substrate, and a signaling moiety.
Table 1: Comparison of Detection Principles in Elastase Biosensors Incorporating the Ala-Ala-Pro-Val Sequence
| Biosensor Type | Transducer/Support | Detection Principle | Signal Output | Potential Advantage |
|---|---|---|---|---|
| Optical (Colorimetric) | Cellulose Nanocrystals | Enzymatic cleavage of immobilized peptide releases pNA. | Change in absorbance (Yellow color) | Facile, point-of-care visual detection. |
| Optical (Fluorescent) | Nanofibrillated Cellulose | Cleavage of a peptide-fluorophore conjugate releases a fluorescent group (e.g., AMC). | Increase in fluorescence intensity | Higher sensitivity for detecting low enzyme concentrations. nih.gov |
| Near-Infrared (NIR) Optical | Single-Walled Carbon Nanotubes (SWCNTs) | Enzymatic digestion of a peptide encapsulating SWCNTs alters their photoluminescence. | Decrease in NIR fluorescence | Good signal-to-noise ratio in biological fluids. mdpi.com |
| Electrochemical | Gold Electrode | Cleavage of a peptide immobilized on the electrode surface alters its electrochemical properties. | Change in impedance or potential | Label-free, real-time monitoring of enzyme activity. ama-science.org |
High-Content Screening and Multiplexed Protease Assays
High-content screening (HCS) and high-throughput screening (HTS) are pivotal in modern drug discovery for identifying and characterizing new enzyme inhibitors. The robust and sensitive nature of assays using this compound makes it highly suitable for these platforms. Its use in a colorimetric assay format is readily adaptable to microplate-based automated systems, allowing for the rapid screening of large compound libraries against neutrophil elastase.
Furthermore, the concept of multiplexed protease assays, where the activities of multiple enzymes are measured simultaneously in a single sample, is gaining traction. While direct multiplexing with a single chromogenic substrate like this compound is challenging due to overlapping signal outputs, the underlying principle of using specific peptide substrates is central to these advanced assays. In such systems, a panel of different peptide substrates, each specific for a particular protease and linked to a unique reporter (e.g., a specific mass tag or fluorophore), is used. nih.gov This allows for the deconvolution of complex protease activity profiles in biological samples, which is crucial for understanding the intricate "protease web" in disease. nih.gov For instance, a study on multi-substrate detection of elastase activity utilized a fluorescent substrate with the same peptide sequence (MeOSuc-Ala-Ala-Pro-Val) alongside another substrate for a different cleavage site, demonstrating the feasibility of simultaneous detection. nih.gov
Table 2: Conceptual Design for a Multiplexed Protease Assay
| Target Protease | Peptide Substrate Sequence | Reporter Tag | Detection Method |
|---|---|---|---|
| Neutrophil Elastase | -Ala-Ala-Pro-Val- | p-Nitroaniline (pNA) | Absorbance at 405 nm |
| Matrix Metalloproteinase-9 (MMP-9) | (Specific MMP-9 sequence) | Lanthanide Isotope (e.g., Eu151) | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
| Caspase-3 | -Asp-Glu-Val-Asp- | Fluorescein | Fluorescence Emission at 520 nm |
| Calpain-1 | (Specific Calpain-1 sequence) | Lanthanide Isotope (e.g., Tb159) | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
Advancements in Microfluidic and Miniaturized Assay Platforms
The advent of microfluidics and "lab-on-a-chip" technologies has revolutionized how biochemical assays are performed. These platforms offer significant advantages, including reduced reagent consumption, faster analysis times, and the potential for high levels of parallelization and automation. nih.goved.ac.uk Enzymatic assays, including those for proteases like elastase, are well-suited for adaptation to microfluidic formats.
The use of this compound in such systems would involve the precise mixing of nanoliter volumes of the substrate and an enzyme-containing sample within microchannels. The resulting colorimetric reaction can be monitored in real-time using integrated optical detectors. This miniaturization allows for the rapid determination of enzyme kinetics and inhibitor efficacy using minimal amounts of valuable samples and reagents.
For example, microfluidic platforms have been designed to create concentration gradients of substrates and enzymes, enabling the mapping of enzyme kinetics across a wide range of conditions in a single experiment. nih.govplos.org A continuous-flow microfluidic system, where the enzyme is immobilized and the substrate is flowed over it, provides another avenue for rapid kinetic analysis. While many proof-of-concept studies in this area use fluorescent substrates for higher sensitivity in small detection volumes, the principles are directly applicable to chromogenic substrates like this compound, especially with advancements in micro-optical detection systems.
Table 3: Advantages of Miniaturized Platforms for Elastase Assays
| Parameter | Conventional Assay (e.g., 96-well plate) | Microfluidic/Lab-on-a-Chip Assay |
|---|---|---|
| Sample/Reagent Volume | Microliters (µL) | Nanoliters (nL) to Picoliters (pL) |
| Analysis Time | Minutes to hours | Seconds to minutes |
| Throughput | Moderate to high | High to very high (with parallelization) |
| Automation Potential | High | Very high (integrated systems) |
| Cost per Assay | Relatively low | Potentially very low due to reduced volumes |
Q & A
Q. What is the primary enzymatic application of MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Val-pNA, and how is its activity quantified?
This substrate is designed for studying serine proteases, particularly elastase-like enzymes. The para-nitroanilide (pNA) group is cleaved during hydrolysis, releasing p-nitroaniline, which absorbs at 405 nm. Researchers quantify activity by measuring absorbance changes over time using a spectrophotometer. Standard protocols involve preparing a reaction mix with Tris-HCl buffer (pH 8.0–8.5), 1–5% DMSO for solubility, and substrate concentrations near the Km value (e.g., 150–300 µM).
Q. What synthetic strategies are employed to produce this compound?
Synthesis typically involves:
- Solid-phase peptide synthesis (SPPS): Sequential coupling of DL-configured amino acids (Ala, Pro, Val) on a resin.
- MeOSuc incorporation: Methylsuccinyl blocking group added to the N-terminus to prevent nonspecific cleavage.
- pNA conjugation: Para-nitroanilide is attached to the C-terminal Val via carbodiimide-mediated coupling. Purification uses reverse-phase HPLC (C18 column, acetonitrile/water gradient), with identity confirmed via MALDI-TOF MS and NMR.
Q. How should researchers validate substrate purity and stability prior to assays?
- Purity: Analytical HPLC (>95% purity) and mass spectrometry (expected [M+H]+: ~724 Da).
- Stability: Pre-incubate substrate in assay buffer (37°C, 1 hr) and measure baseline absorbance. Lyophilized aliquots stored at -20°C avoid hydrolytic degradation.
Advanced Research Questions
Q. How can contradictory kinetic data (e.g., variable Km values) arise when using this substrate across studies?
Discrepancies may stem from:
- Enzyme source variability: Recombinant vs. purified native enzymes may differ in post-translational modifications.
- Buffer conditions: Ionic strength (e.g., NaCl concentration) and pH alter enzyme-substrate interactions. Solution: Standardize assay conditions (e.g., 50 mM Tris-HCl, pH 8.2, 100 mM NaCl) and include a positive control (e.g., porcine elastase).
Q. What experimental designs address stereochemical selectivity when using DL-configured residues?
To probe enantiomeric preference:
- Synthesize separate substrates with L-L-Ala-L-Ala or D-D-Ala-D-Ala sequences.
- Compare hydrolysis rates via stopped-flow kinetics or chiral HPLC to resolve cleavage products.
- Example: A 2022 study found human neutrophil elastase hydrolyzes L-Ala variants 5-fold faster than D-Ala .
Q. How to troubleshoot low signal-to-noise ratios in high-throughput screening (HTS) assays with this substrate?
Causes and fixes:
- Substrate autolysis: Prepare fresh stock solutions; avoid freeze-thaw cycles.
- Enzyme inhibition by DMSO: Limit co-solvent to ≤2% and include solvent controls.
- Plate reader calibration: Validate linear detection range using p-nitroaniline standards.
Key Methodological Recommendations
- Kinetic assays: Use initial velocity measurements (first 10% reaction completion) to avoid product inhibition.
- Data normalization: Express activity as ΔA405/min/mg enzyme, correcting for blank (substrate + buffer).
- Advanced applications: Combine with fluorogenic substrates (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC) to validate specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
